molecular formula C25H32N2O4S B13973304 L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- CAS No. 255374-80-2

L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-

Cat. No.: B13973304
CAS No.: 255374-80-2
M. Wt: 456.6 g/mol
InChI Key: FEMOSTVRHHIDDH-QHCPKHFHSA-N
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Description

L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a phenylalanine backbone, a cyano group, and a sulfonyl group attached to a tris(1-methylethyl)phenyl moiety. Its unique structure makes it a valuable tool in biochemical and pharmaceutical studies.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to elevated temperatures and reaction times from minutes to hours .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenylalanine derivatives. These products have distinct properties and applications in various fields .

Mechanism of Action

The mechanism of action of L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The cyano group acts as a vibrational reporter, providing insights into the local environment of proteins. The sulfonyl group can form hydrogen bonds and van der Waals interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]- stands out due to its unique combination of functional groups, which provide distinct chemical and physical properties. Its ability to act as a vibrational reporter and its versatility in various chemical reactions make it a valuable compound in scientific research .

Properties

CAS No.

255374-80-2

Molecular Formula

C25H32N2O4S

Molecular Weight

456.6 g/mol

IUPAC Name

(2S)-3-(3-cyanophenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid

InChI

InChI=1S/C25H32N2O4S/c1-15(2)20-12-21(16(3)4)24(22(13-20)17(5)6)32(30,31)27-23(25(28)29)11-18-8-7-9-19(10-18)14-26/h7-10,12-13,15-17,23,27H,11H2,1-6H3,(H,28,29)/t23-/m0/s1

InChI Key

FEMOSTVRHHIDDH-QHCPKHFHSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CC2=CC(=CC=C2)C#N)C(=O)O)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CC(=CC=C2)C#N)C(=O)O)C(C)C

Origin of Product

United States

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